molecular formula C9H11BO4 B1587804 3-(3-boronophenyl)propanoic Acid CAS No. 693803-17-7

3-(3-boronophenyl)propanoic Acid

Cat. No.: B1587804
CAS No.: 693803-17-7
M. Wt: 193.99 g/mol
InChI Key: JJBQHOJBARDWRZ-UHFFFAOYSA-N
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Description

3-(3-Boronophenyl)propanoic acid is a boronic acid-containing derivative of phenylpropanoic acid, characterized by a boron atom substituted at the meta position of the phenyl ring. This functional group confers unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry . Boronic acids are widely recognized for their role in molecular recognition and catalysis, suggesting that this compound may exhibit similar utility in targeted drug delivery or sensor technologies.

Properties

IUPAC Name

3-(3-boronophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6,13-14H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBQHOJBARDWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397405
Record name 3-(2-CARBOXYETHYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693803-17-7
Record name 3-(2-CARBOXYETHYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-boronophenyl)propanoic acid typically involves the following steps:

    Bromination: The starting material, 3-phenylpropanoic acid, undergoes bromination to form 3-(3-bromophenyl)propanoic acid.

    Borylation: The brominated intermediate is then subjected to a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron. This step introduces the boron atom into the phenyl ring, yielding this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-boronophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Borane or boronate esters.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

3-(3-boronophenyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-boronophenyl)propanoic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming reversible covalent bonds. This property is exploited in applications such as enzyme inhibition, where the compound can bind to active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table synthesizes data from structurally related compounds to infer the properties of 3-(3-boronophenyl)propanoic acid:

Compound Name Substituent Key Properties Therapeutic/Biological Activity Reference
3-(3-Bromophenyl)propanoic acid Bromine (meta) High lipophilicity; used in halogen bonding interactions Limited therapeutic data
3-[(4-Bromophenyl)sulfanyl]propanoic acid Sulfanyl (para) Enhanced chemical reactivity due to sulfur group; distinct pharmacokinetics Investigated for enzyme inhibition
3-Amino-3-(4-fluorophenyl)propionic acid Amino, fluorine Moderate binding affinity; anti-inflammatory activity Neuroprotective potential
3-(1-Benzothiophen-2-yl)propanoic acid Benzothiophene Unique aromatic system; high metabolic stability Anticancer and antimicrobial applications
3-(3-Amino-4-hydroxyphenyl)propanoic acid Amino, hydroxyl Dual functional groups; antioxidant and anticancer activity Interacts with molecular targets
Benzo[b]thiophene-2-boronic acid Boronic acid Suzuki coupling reagent; used in drug synthesis Catalytic and diagnostic applications

Key Observations:

Substituent Effects: Boron vs. Halogens: Boronic acids (e.g., benzo[b]thiophene-2-boronic acid ) exhibit distinct reactivity in cross-coupling reactions compared to halogenated analogs (e.g., bromophenyl derivatives ). Boron’s electron-deficient nature enhances interactions with nucleophiles, making it valuable in synthetic chemistry. Sulfur vs. Boron: Sulfanyl groups (e.g., in 3-[(4-bromophenyl)sulfanyl]propanoic acid ) increase metabolic stability but lack boron’s catalytic versatility.

Biological Activity: Amino and hydroxyl substituents (e.g., 3-(3-amino-4-hydroxyphenyl)propanoic acid ) enhance antioxidant and anticancer activities, while boronic acids are more commonly utilized in targeted therapies due to their ability to form reversible covalent bonds with biomolecules.

Therapeutic Potential: Fluorinated analogs (e.g., 3-amino-3-(4-fluorophenyl)propionic acid ) show neuroprotective effects, suggesting that this compound could be optimized for central nervous system applications by leveraging boron’s blood-brain barrier permeability.

Biological Activity

3-(3-Boronophenyl)propanoic acid, a compound featuring a boronic acid moiety, has garnered attention due to its significant biological activities, particularly in enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₉BNO₂
  • Molecular Weight : Approximately 209.01 g/mol
  • Structure : The compound consists of a phenyl ring with a boronic acid group and a propanoic acid side chain, allowing for various interactions with biological targets.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with serine residues in the active sites of certain enzymes. This property is particularly relevant in the context of proteasome inhibition, which has implications for cancer treatment and other therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The boronic acid group interacts with serine residues, leading to reversible inhibition of enzymes involved in cellular regulation.
  • Proteasome Inhibition : Inhibition of the proteasome can disrupt protein degradation pathways, which is a promising approach in cancer therapy.

Biological Activity

Research has indicated that this compound exhibits notable activity against various enzymes. Its dual functional groups—an amino group and a boronic acid group—enhance its reactivity and interaction with biological targets.

Case Studies:

  • Cancer Research : Studies have shown that compounds similar to this compound can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is being explored for developing new anticancer agents.
  • Enzyme Interaction Studies : Binding studies reveal that this compound selectively interacts with active site residues of target enzymes, demonstrating its potential as a lead compound in drug design.

Comparison of Related Compounds

Compound NameMolecular FormulaNotable Features
This compoundC₉H₉BNO₂Significant enzyme inhibitor; potential anticancer agent
2-Amino-3-(3-boronophenyl)propanoic AcidC₉H₁₁BNO₂Known for enzyme inhibition; versatile in organic synthesis
3-Bromophenylpropionic AcidC₉H₉BrO₂Used in various organic synthesis reactions

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Enzyme Specificity : The compound shows selective inhibition towards serine proteases, indicating its potential for targeted therapeutic applications.
  • Therapeutic Applications : Its role as a proteasome inhibitor suggests possible uses in treating diseases characterized by protein misfolding or degradation issues, such as certain cancers and neurodegenerative disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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